molecular formula C7H8N2S B2964762 (4H-Thieno[3,2-b]pyrrol-2-yl)methanamine CAS No. 1539122-53-6

(4H-Thieno[3,2-b]pyrrol-2-yl)methanamine

Cat. No.: B2964762
CAS No.: 1539122-53-6
M. Wt: 152.22
InChI Key: DKHKYCHLALBYIC-UHFFFAOYSA-N
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Description

(4H-Thieno[3,2-b]pyrrol-2-yl)methanamine: is a heterocyclic organic compound characterized by a fused ring structure containing sulfur and nitrogen atoms. This compound is part of the thienopyrrole family, which is known for its diverse biological and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with thieno[3,2-b]pyrrole derivatives.

  • Reaction Conditions:

  • Industrial Production Methods: Large-scale production involves optimizing reaction conditions to achieve high yields and purity, often using catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

(4H-Thieno[3,2-b]pyrrol-2-yl)methanamine: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution Reactions: Various substituents can be introduced at different positions on the ring structure.

  • Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and substitution reagents (e.g., halides) are commonly used.

  • Major Products: The major products include oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It is used in the study of biological systems, particularly in understanding the interaction of sulfur and nitrogen-containing compounds with biological targets.

  • Medicine: Potential therapeutic applications are being explored, including its use in drug discovery and development.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4H-Thieno[3,2-b]pyrrol-2-yl)methanamine exerts its effects involves:

  • Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.

  • Pathways Involved: It may modulate various biochemical pathways, leading to its biological effects.

Comparison with Similar Compounds

(4H-Thieno[3,2-b]pyrrol-2-yl)methanamine: is compared with other similar compounds, such as:

  • Thieno[3,2-b]pyrrole-5-carboxamides: These compounds share a similar core structure but differ in their functional groups and biological activities.

  • N-substituted thieno[3,2-b]pyrrole derivatives: These compounds have different substituents that affect their chemical and biological properties.

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Properties

IUPAC Name

4H-thieno[3,2-b]pyrrol-2-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c8-4-5-3-6-7(10-5)1-2-9-6/h1-3,9H,4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHKYCHLALBYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1SC(=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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